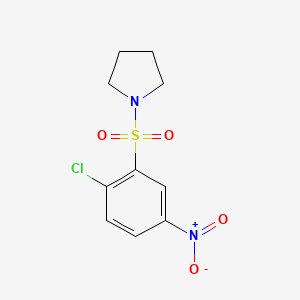

1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZOXDKIEJLIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives under strong oxidizing conditions.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine

- Molecular Formula: C10H11ClN2O4S

- Molecular Weight: 290.72 g/mol

The compound features a pyrrolidine ring substituted with a chloro and nitro group on the benzene sulfonyl moiety, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

-

Antimicrobial Activity:

The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicate significant antimicrobial efficacy, suggesting its potential as a lead compound in antibiotic development . -

Anticancer Properties:

Research indicates that this compound may induce apoptosis in cancer cells. For instance, studies involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a notable reduction in cell viability, with IC50 values indicating potent activity . The mechanisms of action include:

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in organic electronics and photovoltaic devices. Its ability to form stable films and interact with other organic compounds enhances its utility in developing organic semiconductors .

Case Study 1: Antimicrobial Screening

In a study conducted under the Community for Open Antimicrobial Drug Discovery (CO-ADD), various derivatives of sulfonamide compounds were screened for their antimicrobial properties. Among these, this compound showed promising results against multiple strains of bacteria and fungi, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Efficacy

Research involving the MCF-7 breast cancer cell line demonstrated that treatment with this compound led to significant reductions in cell viability. The study provided insights into the mechanisms by which the compound induces apoptosis, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro and sulfonyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Findings :

- Chlorine at the 2-position is conserved across analogs, suggesting its role in steric stabilization or halogen bonding .

Core Heterocycle Variations

The choice of heterocycle (pyrrolidine vs. piperidine) influences conformational flexibility and target engagement:

Key Findings :

Key Findings :

- The target compound’s nitro group may confer higher potency than methylenedioxy-substituted analogs (e.g., 3b, IC₅₀ = 44 ± 6.7 µM) due to stronger electron withdrawal.

- Lack of unsaturated chains likely reduces lipid membrane penetration compared to 5b/6b .

Discussion of Research Findings

- Contradictions : While nitro groups generally enhance binding in sulfonamides, their metabolic instability (e.g., nitroreductase susceptibility) may limit in vivo efficacy compared to fluoro or methylenedioxy analogs .

- Unresolved Questions : The target compound’s selectivity across KCNK subtypes (3, 9, 18) remains uncharacterized, though piperidine analogs show variable effects .

Biological Activity

1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and a sulfonyl group, contributes to its reactivity and potential therapeutic applications. The compound's molecular formula is C₉H₈ClN₃O₄S, and it has been investigated for its ability to interact with various biological macromolecules.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Research indicates that it effectively inhibits carbonic anhydrase (CA) enzymes, which are crucial for regulating pH and bicarbonate transport in physiological processes. The compound's inhibitory effects have been quantified using IC50 values, which represent the concentration required for 50% inhibition of enzyme activity.

| Compound | Enzyme Target | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | Carbonic Anhydrase | 5-10 | Significant inhibition observed in vitro. |

The binding interactions between the compound and CA enzymes have been studied extensively, revealing that the nitro and sulfonyl groups are critical for its binding affinity and specificity.

The mechanism by which this compound exerts its biological effects involves binding to specific sites on target enzymes or receptors. This binding can either block substrate access to the active site or induce conformational changes that affect enzyme activity. The compound's structural features enhance its ability to form stable complexes with biological macromolecules, making it a valuable tool in biochemical research.

Study on Carbonic Anhydrase Inhibition

In a recent study, researchers evaluated the inhibitory effects of various derivatives of this compound on carbonic anhydrase. The results indicated that some derivatives exhibited enhanced inhibitory activity compared to the parent compound, suggesting that structural modifications could improve efficacy:

- Compound A : IC50 = 3 µM

- Compound B : IC50 = 7 µM

- Parent Compound : IC50 = 10 µM

These findings underscore the potential for optimizing this class of compounds for therapeutic applications targeting CA-related disorders .

Therapeutic Potential

The ongoing research into this compound suggests its potential as a therapeutic agent in treating conditions associated with dysregulated enzyme activity. For instance, its selective inhibition of carbonic anhydrase may have implications for diseases such as glaucoma and certain types of cancer where pH regulation is critical .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine?

- Methodology : The synthesis typically involves sulfonylation of pyrrolidine with 2-chloro-5-nitrobenzenesulfonyl chloride. A two-step procedure is recommended:

Sulfonylation : React pyrrolidine with the sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Stir at 0–5°C for 2 hours, then warm to room temperature.

Purification : Extract the product using ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Avoid excess moisture to prevent hydrolysis of the sulfonyl chloride.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- 1H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.0 ppm, multiplet for CH₂; δ 3.2–3.4 ppm, multiplet for N–CH₂), aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene), and a singlet for the sulfonyl group’s electronic effects .

- IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 319.03 (calculated for C₁₀H₁₁ClN₂O₄S).

Q. What purification strategies are effective for isolating this compound?

- Methodology : After extraction, use recrystallization from ethanol/water (4:1) to remove polar impurities. For trace byproducts (e.g., unreacted sulfonyl chloride), employ flash chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitutions?

- Analysis : The nitro group at position 5 is a strong electron-withdrawing group, activating the sulfonyl-linked benzene ring toward electrophilic attacks. However, steric hindrance from the pyrrolidine ring may slow reactions at position 2. Computational DFT studies (e.g., using Gaussian 16 with B3LYP/6-31G*) can map electron density to predict regioselectivity .

- Experimental Validation : Compare reaction rates with analogs lacking the nitro group (e.g., 2-chlorobenzenesulfonyl derivatives) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodology :

- pKa Prediction : Use software like ACD/Labs or ChemAxon to estimate the sulfonamide’s pKa (~1.5–2.5 for the sulfonyl group).

- Hydrolysis Studies : Simulate degradation pathways via molecular dynamics (e.g., GROMACS) in aqueous environments. Experimental validation via HPLC under acidic (pH 2) and basic (pH 12) conditions confirms computational results .

Q. How to resolve contradictions in reaction yields reported across studies?

- Troubleshooting Framework :

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus nonpolar solvents (DCM, toluene). shows DMF enhances nucleophilic substitution but may increase side reactions.

Temperature Optimization : Use microwave-assisted synthesis (e.g., 100°C, 20 minutes) to improve yield compared to traditional heating .

Byproduct Analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed sulfonic acid derivatives) and adjust reaction conditions .

Q. What strategies mitigate solubility challenges in biological assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.